molecular formula C20H22N2O4 B3135404 N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine CAS No. 400746-61-4

N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine

Cat. No.: B3135404
CAS No.: 400746-61-4
M. Wt: 354.4 g/mol
InChI Key: UZQSWMYLYLRAMJ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine is a synthetic derivative of the amino acid ornithine. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in peptide synthesis. The Fmoc group helps in protecting the amino group of ornithine during various chemical reactions, making it a valuable intermediate in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine typically involves the protection of the amino group of D-ornithine using the Fmoc group. This can be achieved through the reaction of D-ornithine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of D-ornithine during chemical reactions, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the incorporation of D-ornithine into peptides and proteins .

Properties

IUPAC Name

(2R)-2-amino-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c21-18(19(23)24)10-5-11-22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12,21H2,(H,22,25)(H,23,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQSWMYLYLRAMJ-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Reactant of Route 3
N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Reactant of Route 5
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine
Reactant of Route 6
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N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine

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